![molecular formula C4H12NO8P B10777036 [2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is a chemical compound with the molecular formula C4H12NO8P It is known for its unique structure, which includes multiple hydroxyl groups and a hydroxyamino group attached to a butyl backbone, along with a dihydrogen phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate typically involves multi-step organic synthesis. One common approach is the phosphorylation of a suitable precursor molecule, such as a hydroxyamino butyl derivative, using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydroxyamino group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the hydroxyamino group may produce primary amines. Substitution reactions can result in a variety of esters or ethers, depending on the substituents introduced.
科学研究应用
[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxyamino groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and metabolism.
相似化合物的比较
Similar Compounds
L-Threonohydroxamate 4-Phosphate: This compound shares a similar structure with [2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate, with the presence of hydroxyl and hydroxyamino groups.
2,3,4-Trihydroxybutyl Phosphate: Lacks the hydroxyamino group but has similar hydroxyl and phosphate functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxyl, hydroxyamino, and phosphate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and distinguishes it from other similar compounds.
属性
分子式 |
C4H12NO8P |
|---|---|
分子量 |
233.11 g/mol |
IUPAC 名称 |
[2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12) |
InChI 键 |
CSVKNYIFCYRDJM-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
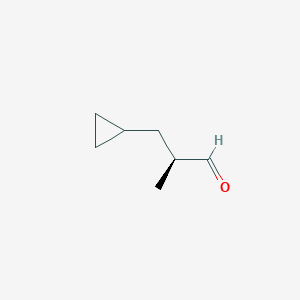
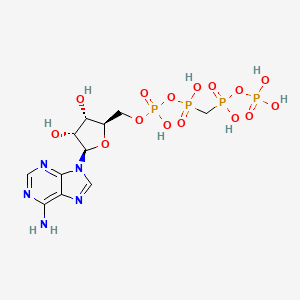
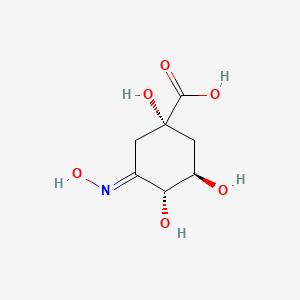
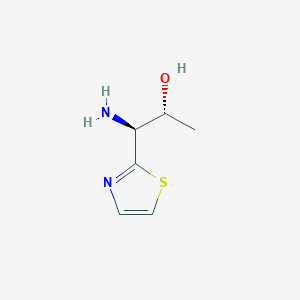
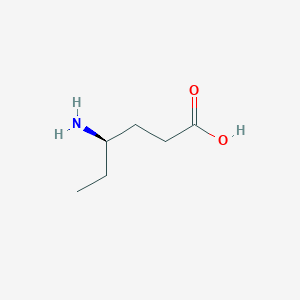
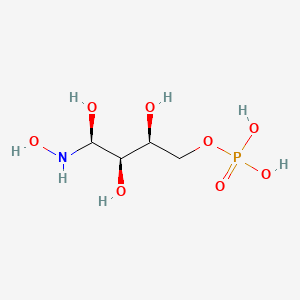
![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
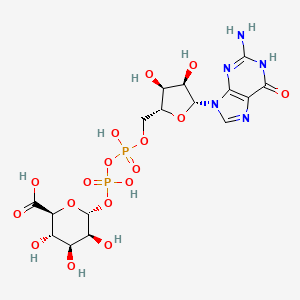
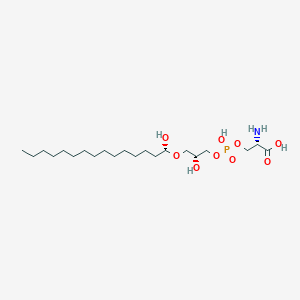
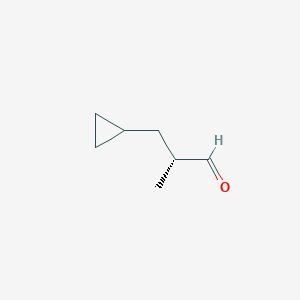
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
